Home > Products > Screening Compounds P43371 > Orlistat Dimer Impurity
Orlistat Dimer Impurity - 881900-54-5

Orlistat Dimer Impurity

Catalog Number: EVT-1483542
CAS Number: 881900-54-5
Molecular Formula: C₅₇H₁₀₆N₂O₉
Molecular Weight: 963.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Orlistat Dimer Impurity typically originates from various stages of Orlistat synthesis, where incomplete reactions or side reactions can lead to dimerization or other modifications of the active compound. It is classified under pharmaceutical impurities, which are unwanted substances that can affect drug quality and performance. The molecular formula for Orlistat Dimer Impurity is C57H106N2O9C_{57}H_{106}N_{2}O_{9} with a molecular weight of 963.48 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Orlistat involves several complex steps, beginning with the reaction of benzoyl chloride with methyl 2-carbamate, leading to intermediates that eventually yield the final product. The formation of Orlistat Dimer Impurity can occur through:

  1. Side Reactions: During the condensation reactions, conditions such as temperature and solvent choice can lead to unintended dimerization.
  2. Incomplete Reactions: Residual starting materials or intermediates may react further under specific conditions, resulting in dimer impurities.

The detailed synthetic pathway includes:

  • Reaction of benzoyl chloride with methyl 2-carbamate to form benzoyl formamide.
  • Subsequent reactions involving sulfuric acid and ammonium sulfite to produce thiobenzamide.
  • Final steps involving various amines and coupling agents that may lead to dimer formation if not controlled properly .
Molecular Structure Analysis

Structure and Data

The molecular structure of Orlistat Dimer Impurity can be represented as follows:

  • Molecular Formula: C57H106N2O9C_{57}H_{106}N_{2}O_{9}
  • Molecular Weight: 963.48 g/mol

The structure consists of multiple hexyl chains and oxetanone rings, similar to those found in Orlistat but linked together in a dimeric form. This structural complexity contributes to its potential biological activity, although it is typically less active than the parent compound.

Chemical Reactions Analysis

Reactions and Technical Details

Orlistat Dimer Impurity may participate in various chemical reactions typical for lipase inhibitors, including:

  1. Hydrolysis: Similar to Orlistat, it may undergo hydrolysis in biological systems, potentially leading to active or inactive metabolites.
  2. Reversible Binding: It may also interact with pancreatic lipase, although its binding affinity and inhibition efficacy are likely lower than that of Orlistat itself.

These reactions are crucial for understanding how impurities might influence the pharmacodynamics and pharmacokinetics of the drug formulation.

Mechanism of Action

Process and Data

  • Inhibition of Lipase Activity: Like Orlistat, it may inhibit pancreatic lipase by forming a reversible complex, thereby blocking fat digestion and absorption.
  • Metabolic Pathways: The dimer impurity may also undergo metabolic transformations similar to those seen with Orlistat, leading to various metabolites that could have different biological effects.

Data on its specific mechanism remains limited compared to its parent compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Orlistat Dimer Impurity exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a viscous oil or solid depending on purity and synthesis conditions.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic nature but less soluble in water.
  • Stability: Stability may vary based on environmental conditions such as pH and temperature; impurities often have lower stability compared to pure compounds.

These properties are critical for assessing the impurity's impact on drug formulation stability and efficacy.

Applications

Scientific Uses

While primarily an impurity, understanding Orlistat Dimer Impurity has implications in pharmaceutical development:

  1. Quality Control: Monitoring impurities like this during synthesis ensures compliance with regulatory standards for drug safety.
  2. Research Studies: Investigating its effects could provide insights into how impurities influence drug metabolism and action.
  3. Formulation Development: Knowledge about such impurities aids in developing formulations that minimize their presence while maximizing therapeutic efficacy.
Introduction to Orlistat and Its Impurities

Chemical and Pharmacological Profile of Orlistat

Orlistat (tetrahydrolipstatin, C₂₉H₅₃NO₅) is a lipase inhibitor derived from Streptomyces toxytricini, with a molecular weight of 495.74 g/mol [4] [6]. Its saturated derivative structure features a β-lactone ring essential for covalent binding to serine residues of gastric/pancreatic lipases, inhibiting triglyceride hydrolysis by ~30% [1] [8]. Pharmacologically, orlistat acts locally in the gastrointestinal tract with minimal systemic absorption (<3%), and its primary metabolites are excreted fecally [1] [6]. The drug exists in at least 18 isomeric forms, complicating impurity profiling [4].

Table 1: Key Physicochemical Properties of Orlistat

PropertyValue
Molecular FormulaC₂₉H₅₃NO₅
CAS Registry Number96829-58-2
XLogP10.26 (High lipophilicity)
Hydrogen Bond Acceptors6
Topological Polar Surface Area81.7 Ų
Lipinski's Rule Violations2 (MW>500, XLogP>5)

Significance of Impurities in Pharmaceutical Development

Impurities in orlistat formulations directly impact therapeutic efficacy and patient safety. Structurally aberrant compounds may alter drug-receptor binding kinetics or introduce toxicological risks, as evidenced by historical incidents like tryptophan-associated eosinophilia-myalgia syndrome [2]. Regulatory agencies (FDA, EMA) enforce strict thresholds for impurities—typically ≤0.1% for unidentified or ≤0.5% for identified impurities [3]. For orlistat, impurity control is critical due to its complex synthesis pathway and instability under heat/moisture, which can amplify batch variability in generics [2] [7].

Classification of Orlistat Impurities: Process-Related vs. Degradation Products

Orlistat impurities arise from two primary sources:

  • Process-Related Impurities: Generated during synthesis, such as Orlistat USP Related Compound A ((3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one), an intermediate with CAS 104872-06-2 [3]. Semi-synthetic routes via lipstatin fermentation introduce microbial metabolites absent in fully synthetic processes [2].
  • Degradation Products: Include hydrolysis products (e.g., open-ring amides) and high-molecular-weight aggregates like Orlistat Dimer Impurity (CAS 881900-54-5, C₅₇H₁₀₆N₂O₉, MW 963.46 g/mol) formed via esterification or transamidation [5] [7]. Dimerization occurs during accelerated stability studies (40°C/75% RH), particularly in lipid-excipient formulations [7].

Table 2: Common Orlistat Impurities and Origins

Impurity TypeExampleOriginControl Strategy
Process-RelatedUSP Related Compound AIncomplete hydrogenation stepPurification via chromatography
Hydrolysis DegradantOpen-Ring Amide (C₃₇H₆₄N₂O₅)β-lactone ring cleavagepH-controlled packaging
PolymerizationDimer ImpurityHeat-mediated ester bondingCold-chain storage

Role of Orlistat Dimer Impurity in Quality Control and Regulatory Compliance

The dimer impurity serves as a critical quality marker due to its direct correlation with manufacturing deviations and storage instability. Studies comparing originator (Xenical®) and generic orlistat (e.g., Cobese™, Orsoten®) reveal up to 12 additional impurities in generics, including dimeric forms, attributed to divergent synthesis pathways [2]. Pharmacopeial standards (USP, EMA) mandate:

  • Identification Thresholds: Dimer levels ≥0.10% require structural characterization [3] [7].
  • Analytical Controls: HPLC-tandem mass spectrometry (HPLC-MS/MS) with C18 columns and acetonitrile/phosphoric acid gradients achieves baseline separation (resolution factor >2.0) of the dimer from orlistat [2]. Key parameters include retention time (RT: 8.2 min) and mass transitions (m/z 963→946) [7].
  • Stability-Indicating Methods: Forced degradation studies must demonstrate method specificity for dimer quantification in presence of matrix interferents [5].

Regulatory submissions (ANDA/NDA) require impurity profiles aligning with ICH Q3A/B guidelines, where inconsistent dimer levels signal inadequate process validation [2] [3].

Properties

CAS Number

881900-54-5

Product Name

Orlistat Dimer Impurity

IUPAC Name

[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate

Molecular Formula

C₅₇H₁₀₆N₂O₉

Molecular Weight

963.46

InChI

InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O

Synonyms

O5-(N-Formyl-L-leucyl)-(2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoyl-L-leucine_x000B_(1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.